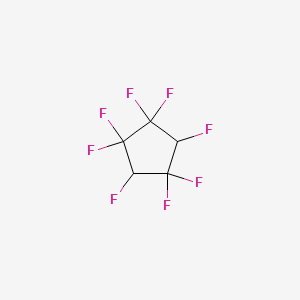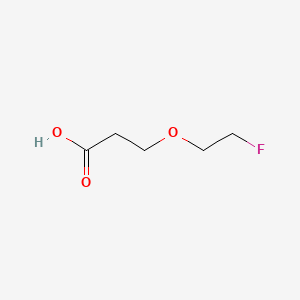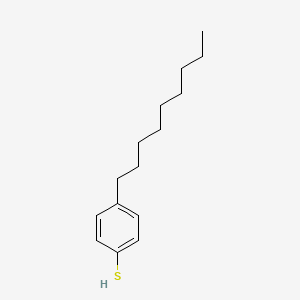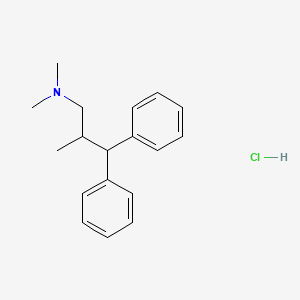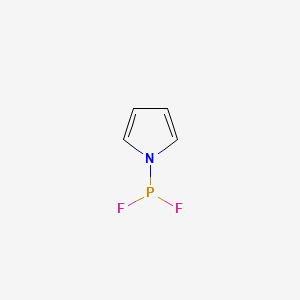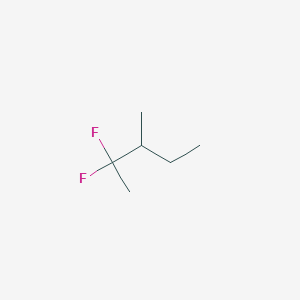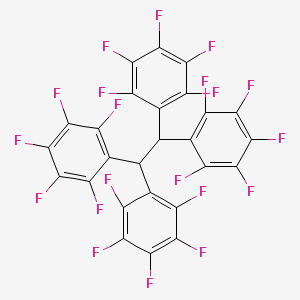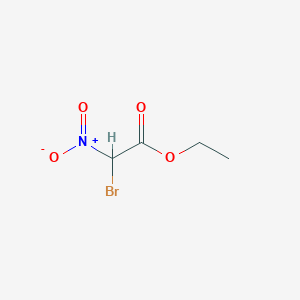
Isopropyl chlorosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl chlorosulfonate is an organic compound with the chemical formula C3H7ClO3S. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the production of various chemicals, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl chlorosulfonate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C3H7OH+ClSO3H→C3H7ClO3S+H2O
This reaction is exothermic and requires careful temperature control to prevent side reactions. The reaction mixture is usually stirred and cooled to maintain a stable temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where isopropyl alcohol and chlorosulfonic acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl chlorosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl alcohol and sulfuric acid.
Reduction: It can be reduced to isopropyl sulfonate using reducing agents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce this compound.
Major Products Formed
Substitution Products: Various sulfonate esters depending on the nucleophile used.
Hydrolysis Products: Isopropyl alcohol and sulfuric acid.
Reduction Products: Isopropyl sulfonate.
Wissenschaftliche Forschungsanwendungen
Isopropyl chlorosulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: It can be used to modify biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of isopropyl chlorosulfonate involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins or other biomolecules by reacting with nucleophilic amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Isopropyl chlorosulfonate can be compared with other chlorosulfonates such as methyl chlorosulfonate and ethyl chlorosulfonate. These compounds share similar reactivity but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its isopropyl group, which provides distinct steric and electronic effects compared to its methyl and ethyl counterparts.
List of Similar Compounds
- Methyl chlorosulfonate (CH3ClO3S)
- Ethyl chlorosulfonate (C2H5ClO3S)
- Butyl chlorosulfonate (C4H9ClO3S)
These compounds are used in similar applications but may offer different reactivity profiles and physical properties.
Eigenschaften
Molekularformel |
C3H7ClO3S |
|---|---|
Molekulargewicht |
158.60 g/mol |
IUPAC-Name |
2-chlorosulfonyloxypropane |
InChI |
InChI=1S/C3H7ClO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3 |
InChI-Schlüssel |
ZOZQKKYSAGUTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)
